1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a difluorophenyl group, and a cyclopropane carboxamide moiety
Preparation Methods
The synthesis of 1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The difluorophenyl group is introduced via nucleophilic substitution reactions, and the cyclopropane carboxamide moiety is added through amide bond formation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the difluorophenyl group or other parts of the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity, while the pyrazolo[1,5-a]pyrimidine core interacts with active sites. This compound can modulate signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and difluorophenyl-containing molecules. Compared to these, 1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18F2N6O |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-cyano-N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H18F2N6O/c22-13-3-4-15(23)14(10-13)17-2-1-8-28(17)18-5-9-29-19(27-18)16(11-25-29)26-20(30)21(12-24)6-7-21/h3-5,9-11,17H,1-2,6-8H2,(H,26,30) |
InChI Key |
XFKSYGFIGZCVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)C4(CC4)C#N)C5=C(C=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.